Einecs 234-677-0

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

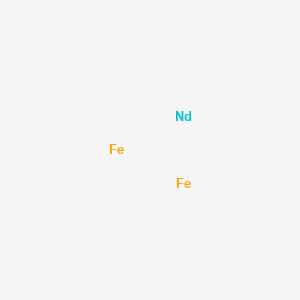

Iron, compound with neodymium (2:1), also known as neodymium iron, is a compound formed by the combination of iron and neodymium in a 2:1 ratio. This compound is of significant interest due to its unique magnetic properties, making it a crucial component in the production of high-strength permanent magnets. These magnets are widely used in various applications, including electronics, automotive, and renewable energy sectors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of iron, compound with neodymium (2:1), typically involves the reduction of neodymium oxide with iron. One common method is the hydrogen decrepitation process, where neodymium oxide is reduced in the presence of hydrogen gas to form neodymium metal, which then reacts with iron to form the desired compound . The reaction conditions often require high temperatures and controlled atmospheres to prevent oxidation and ensure the purity of the final product.

Industrial Production Methods: In industrial settings, the production of neodymium iron boron magnets, which contain the iron-neodymium compound, involves several steps. The process begins with the melting of neodymium, iron, and boron in a vacuum induction furnace. The molten alloy is then cast into molds and rapidly cooled to form a solid ingot. This ingot is then crushed into a fine powder, which is compacted and sintered to form the final magnet .

Analyse Des Réactions Chimiques

Types of Reactions: Iron, compound with neodymium (2:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form oxides, and with halogens to form halides .

Common Reagents and Conditions: Common reagents used in these reactions include oxygen, halogens (such as chlorine and bromine), and acids. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure the formation of the desired products .

Major Products Formed: The major products formed from these reactions include neodymium oxides, neodymium halides, and iron oxides. These products have various applications in different fields, including catalysis and materials science .

Applications De Recherche Scientifique

Iron, compound with neodymium (2:1), has numerous scientific research applications. In chemistry, it is used in the synthesis of high-strength permanent magnets, which are essential components in various electronic devices and renewable energy systems . In biology and medicine, neodymium iron boron magnets are used in magnetic resonance imaging (MRI) machines and other medical devices . In industry, these magnets are used in electric motors, generators, and other applications requiring strong magnetic fields .

Mécanisme D'action

The mechanism of action of iron, compound with neodymium (2:1), primarily involves its magnetic properties. The compound exhibits strong magnetic fields due to the alignment of the magnetic moments of the neodymium and iron atoms. This alignment creates a powerful magnetic force, which is harnessed in various applications, such as electric motors and generators .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to iron, compound with neodymium (2:1), include other rare earth-iron compounds, such as samarium cobalt (SmCo) and dysprosium iron (DyFe) compounds .

Uniqueness: What sets iron, compound with neodymium (2:1), apart from these similar compounds is its exceptional magnetic strength and stability. Neodymium iron boron magnets, which contain this compound, are known for their high coercivity, remanence, and maximum energy product, making them the strongest permanent magnets available .

Propriétés

Numéro CAS |

12023-23-3 |

|---|---|

Formule moléculaire |

Fe2Nd |

Poids moléculaire |

255.93 g/mol |

Nom IUPAC |

iron;neodymium |

InChI |

InChI=1S/2Fe.Nd |

Clé InChI |

ZWKKPKNPCSTXGA-UHFFFAOYSA-N |

SMILES canonique |

[Fe].[Fe].[Nd] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)

![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)